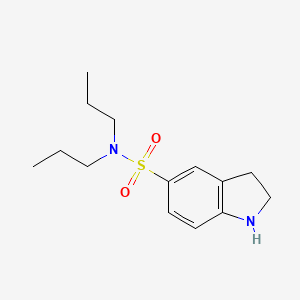
1h-Indole-5-sulfonamide,2,3-dihydro-n,n-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl-: is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of a sulfonamide group at the 5-position of the indole ring and two propyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonation: The indole core is then sulfonated at the 5-position using a sulfonating agent like chlorosulfonic acid or sulfur trioxide.
N-Alkylation: The final step involves the alkylation of the nitrogen atom with propyl groups. This can be achieved using propyl halides (e.g., propyl bromide) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: New sulfonamide derivatives with varying substituents.
Wissenschaftliche Forschungsanwendungen
1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, inhibiting their activity.
Pathways Involved: It may interfere with the production of inflammatory mediators like cytokines and prostaglandins, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo-
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at the 5-position and the dipropyl groups on the nitrogen atom contribute to its unique reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H22N2O2S |
|---|---|
Molekulargewicht |
282.40 g/mol |
IUPAC-Name |
N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C14H22N2O2S/c1-3-9-16(10-4-2)19(17,18)13-5-6-14-12(11-13)7-8-15-14/h5-6,11,15H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
HPEBMWBGSMPWFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


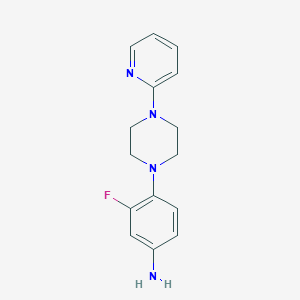
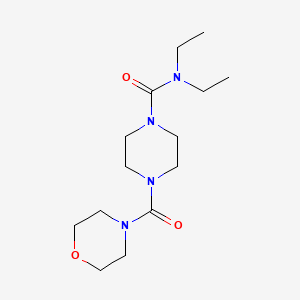



![3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B15096605.png)
![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)

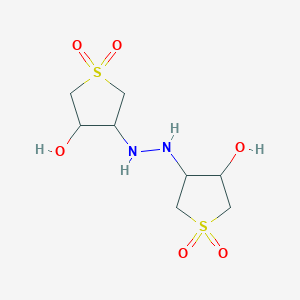
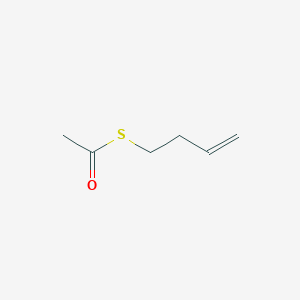
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
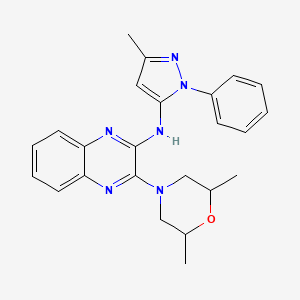
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
